2-Fluoro-8-azabicyclo[3.2.1]octane
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Overview
Description
2-Fluoro-8-azabicyclo[3.2.1]octane is a nitrogen-containing heterocyclic compound. This bicyclic structure consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring. The presence of a fluorine atom at the 2-position adds unique chemical properties to the compound, making it of significant interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-8-azabicyclo[3.2.1]octane typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method is the enantioselective construction from acyclic starting materials that contain the required stereochemical information. This process often involves the use of chiral catalysts to achieve the desired stereoselectivity .
Another approach involves the desymmetrization of achiral tropinone derivatives. This method allows for the direct formation of the bicyclic scaffold with the desired stereochemistry .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The specific methods used can vary depending on the desired application and the scale of production.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-8-azabicyclo[3.2.1]octane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The fluorine atom at the 2-position can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and catalyst, depend on the desired reaction and product .
Major Products Formed
The major products formed from the reactions of this compound vary depending on the type of reaction. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .
Scientific Research Applications
2-Fluoro-8-azabicyclo[3.2.1]octane has significant potential in various scientific research applications, including:
Chemistry: The compound is used as a key synthetic intermediate in the total synthesis of various target molecules.
Biology: Its unique structure makes it a valuable tool in the study of biological systems and processes.
Medicine: The compound’s bioactive properties make it of interest in drug discovery and development.
Industry: It is used in the synthesis of bioactive molecules and other industrial applications.
Mechanism of Action
The mechanism of action of 2-Fluoro-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. For example, it has been found to inhibit human N-acylethanolamine-hydrolyzing acid amidase (NAAA) with a non-covalent mechanism of action . This inhibition can modulate the inflammatory response, making it a potential therapeutic agent for managing inflammation .
Comparison with Similar Compounds
2-Fluoro-8-azabicyclo[3.2.1]octane can be compared with other similar compounds, such as:
8-Azabicyclo[3.2.1]octane: The parent compound without the fluorine substitution.
Tropane Alkaloids: A family of compounds with similar bicyclic structures and significant biological activities.
8-Oxa-3-azabicyclo[3.2.1]octane: A related compound with an oxygen atom in the bicyclic structure.
The presence of the fluorine atom in this compound adds unique chemical properties, such as increased stability and reactivity, distinguishing it from other similar compounds .
Biological Activity
2-Fluoro-8-azabicyclo[3.2.1]octane is a nitrogen-containing heterocyclic compound that has garnered significant attention in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Structural Characteristics
The compound features a bicyclic structure consisting of a six-membered nitrogen heterocycle fused to a cyclopentane ring, with a fluorine atom at the 2-position. This substitution is critical as it enhances the compound's stability and reactivity, making it an attractive candidate for drug development.
Compound Name | Structure Features | Unique Properties |
---|---|---|
This compound | Contains fluorine | Significant inhibitor of NAAA |
8-Azabicyclo[3.2.1]octane | Lacks fluorine | Different biological activity |
Tropane Alkaloids | Similar bicyclic structures | Notable biological activities |
8-Oxa-3-azabicyclo[3.2.1]octane | Contains oxygen | Different reactivity profile |
Research indicates that this compound acts primarily as an inhibitor of human N-acylethanolamine-hydrolyzing acid amidase (NAAA) through a non-covalent mechanism. This enzyme plays a crucial role in the metabolism of bioactive lipids, and its inhibition may have implications for pain management and neurological disorders .
Pain Management and Neurological Disorders
The compound's ability to inhibit NAAA suggests potential applications in treating pain and various neurological disorders. Its structure allows it to interact with specific molecular targets within biological systems, which can modulate physiological processes related to pain pathways .
Monoamine Transporters
Studies have shown that derivatives of 8-azabicyclo[3.2.1]octane exhibit affinity for monoamine transporters, including dopamine (DAT), serotonin (SERT), and norepinephrine transporters (NET). These interactions are significant because they relate to the treatment of mood disorders, ADHD, and other psychiatric conditions .
Structure-Activity Relationships (SAR)
The SAR studies on 8-substituted derivatives have revealed that modifications can enhance selectivity and potency at various transporters:
- Cyclopropylmethyl Substitution : Identified as a unique moiety that imparts high selectivity for SERT over DAT.
- Ethylidenyl Skeleton : Provides modest stereoselective binding and uptake inhibition at DAT, reminiscent of GBR 12909 .
Case Studies
- Inhibition Studies : In vitro assays demonstrated that various derivatives of this compound exhibited differing degrees of inhibitory activity against NAAA, with some compounds showing promising pharmacokinetic profiles suitable for further development .
- Therapeutic Applications : The potential use of these compounds in treating depression and anxiety disorders has been highlighted in several studies, indicating their ability to modulate neurotransmitter levels effectively .
Properties
Molecular Formula |
C7H12FN |
---|---|
Molecular Weight |
129.18 g/mol |
IUPAC Name |
2-fluoro-8-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C7H12FN/c8-6-3-1-5-2-4-7(6)9-5/h5-7,9H,1-4H2 |
InChI Key |
RRCGTFHTQUKZPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CCC1N2)F |
Origin of Product |
United States |
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